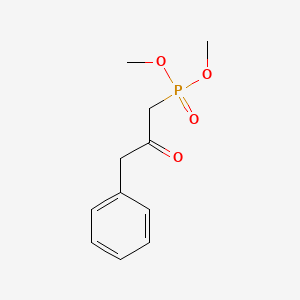

Dimethyl-2-oxo-3-phenylpropyl phosphonate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-dimethoxyphosphoryl-3-phenylpropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O4P/c1-14-16(13,15-2)9-11(12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJAUSGLWRLGOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC(=O)CC1=CC=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights and Reactivity Profiles of Dimethyl 2 Oxo 3 Phenylpropyl Phosphonate

Horner-Wadsworth-Emmons Olefination Chemistry

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, typically with high stereoselectivity. wikipedia.orgresearchgate.net It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene and a water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com Phosphonate (B1237965) carbanions are generally more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts used in the Wittig reaction, allowing them to react readily with a wider range of carbonyl compounds, including hindered ketones. wikipedia.orgnrochemistry.com

Detailed Reaction Mechanism and Stereochemical Pathways

The mechanism of the HWE reaction using a reagent like Dimethyl-2-oxo-3-phenylpropyl phosphonate proceeds through several key steps:

Deprotonation: The reaction initiates with the deprotonation of the α-carbon (the carbon between the phosphonate and carbonyl groups) by a base (e.g., NaH, BuLi) to form a phosphonate carbanion. wikipedia.orgnrochemistry.com This carbanion is stabilized by the adjacent electron-withdrawing phosphonate and carbonyl groups.

Nucleophilic Addition: The phosphonate carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and results in the formation of diastereomeric tetrahedral intermediates. wikipedia.orgnih.gov

Oxaphosphetane Formation: These intermediates subsequently cyclize to form four-membered ring structures known as oxaphosphetanes. nrochemistry.comnih.gov

Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final alkene product and a dialkyl phosphate salt. wikipedia.org

The stereochemical outcome of the HWE reaction is largely determined by the relative stability of the intermediates. organic-chemistry.org The reaction generally favors the formation of the more thermodynamically stable (E)-alkene. nih.gov This preference arises from the reversibility of the initial nucleophilic addition and the subsequent steps. researchgate.net The intermediates can equilibrate to favor the less sterically hindered anti configuration (leading to the E-alkene) over the syn configuration (leading to the Z-alkene). alfa-chemistry.comorganic-chemistry.org Steric approach control, where the carbanion approaches the carbonyl in an antiperiplanar fashion to minimize steric clash, also favors the formation of the intermediate that leads to the E-product. alfa-chemistry.comorganic-chemistry.org

Influence of Substituents and Reaction Conditions on E/Z Selectivity

While typically E-selective, the E/Z ratio of the alkene product in the HWE reaction can be significantly influenced by several factors, allowing for tunable stereochemical control. researchgate.net

Phosphonate Structure: The nature of the groups on the phosphorus atom is critical. Standard dialkyl phosphonates, such as the dimethyl ester in this compound, strongly favor E-alkene formation. nih.gov However, modifications that increase the electron-withdrawing nature of these groups can dramatically shift the selectivity towards the Z-alkene. nih.gov

Reaction Temperature: Higher reaction temperatures tend to increase E-selectivity. nih.gov This is because higher thermal energy allows the intermediates to equilibrate more easily to the thermodynamically favored anti conformation, which leads to the (E)-alkene. Conversely, lower temperatures can sometimes favor the kinetically controlled product, which may be the Z-isomer in certain modified systems. nih.gov

Base and Counter-ion: The choice of base and its corresponding metal counter-ion plays a significant role. For instance, lithium bases (like n-BuLi or LHMDS) often provide higher E-selectivity compared to sodium or potassium bases. acs.org Softer cations can coordinate the intermediates in a way that favors the transition state leading to the E-alkene.

Solvent: The solvent can influence the aggregation and solvation of the intermediates, thereby affecting the stereochemical outcome. researchgate.net

| Factor | Favors E-Selectivity | Favors Z-Selectivity | Rationale |

|---|---|---|---|

| Phosphonate Substituents | Alkyl groups (e.g., -OCH3) | Electron-withdrawing groups (e.g., -OCH2CF3, -OAr) | Electron-withdrawing groups accelerate oxaphosphetane elimination, favoring the kinetically formed Z-product. wikipedia.orgnih.gov |

| Temperature | Higher temperatures (e.g., 25 °C) | Lower temperatures (e.g., -78 °C) | Higher temperatures promote thermodynamic equilibrium, favoring the more stable E-intermediate. nih.gov |

| Base Counter-ion | Li+ | K+ (with crown ether) | Cations influence the geometry of the intermediates. K+ with 18-crown-6 (B118740) creates a "naked" anion, promoting kinetic control. wikipedia.org |

| Aldehyde Structure | Bulky substituents | Less bulky substituents | Increased steric hindrance in the aldehyde enhances steric repulsion in the transition state leading to the Z-alkene. |

Development of Modified Horner-Wadsworth-Emmons Reagents from α-Ketophosphonates

The inherent reactivity of α-ketophosphonates like this compound makes them valuable precursors for developing novel, second-generation HWE reagents. researchgate.net The carbonyl group can be chemically modified to introduce new functionalities that alter the reagent's reactivity or stereoselectivity. researchgate.netorgsyn.org

One strategy involves the condensation of the keto group with hydrazine (B178648) derivatives to form hydrazones. researchgate.net These hydrazone-modified phosphonates can then be used in HWE reactions, where the hydrazone moiety acts as both an anion-stabilizing group and a protecting group. researchgate.net For example, diazophosphonates, prepared from the oxidation of the corresponding hydrazones, are useful reagents in 1,3-dipolar cycloaddition reactions. researchgate.net

Similarly, other heteroatom nucleophiles can be used to derivatize the carbonyl group, leading to reagents with unique properties for specialized applications in the synthesis of complex molecules like alkaloids and peptides. researchgate.net The development of such reagents expands the synthetic utility of the HWE reaction beyond simple olefination. researchgate.netconicet.gov.ar

Furthermore, modifications to the ester groups on the phosphorus atom have led to highly Z-selective reagents. The Still-Gennari modification employs phosphonates with bis(2,2,2-trifluoroethyl) esters. nih.govnumberanalytics.com The strong electron-withdrawing nature of these groups is believed to accelerate the elimination step, preventing equilibration of the intermediates and favoring the kinetically formed Z-alkene, especially when used with potassium bases (e.g., KHMDS) and 18-crown-6 at low temperatures. wikipedia.orgnumberanalytics.comyoutube.com The Ando modification utilizes diaryl phosphonates to achieve similar Z-selectivity. chem-station.comresearchgate.net

Nucleophilic Additions to the Carbonyl Center

The carbonyl group in this compound is electrophilic and susceptible to attack by a variety of nucleophiles. These reactions provide a route to more complex phosphonate derivatives, particularly α-hydroxy phosphonates and their analogs. mdpi.com

Carbon-Nucleophile Additions (e.g., Aldol-type, Wittig Reactions, Michael Additions)

Aldol-type Reactions: α-Ketophosphonates can serve as electrophiles in aldol (B89426) reactions. For example, they undergo cross-aldol reactions with ketones, catalyzed by organocatalysts like L-proline, to produce tertiary α-hydroxy phosphonates with high enantiomeric purity. nih.gov Similarly, they can react with enolizable aldehydes. researchgate.net These reactions are significant as they create new carbon-carbon bonds and introduce a hydroxyl group adjacent to the phosphonate, yielding products that are valuable synthetic intermediates. nih.gov

Wittig Reactions: The carbonyl group of an α-ketophosphonate can react with a phosphonium ylide (a Wittig reagent) in a Wittig reaction. wikipedia.orglibretexts.org This reaction converts the keto group into an alkene, yielding a vinylphosphonate (B8674324) derivative while leaving the phosphonate moiety intact. wikipedia.org This provides a complementary method to the HWE reaction for forming C=C bonds. While the HWE reaction is often preferred for sterically hindered ketones, the Wittig reaction remains a powerful tool for olefination. libretexts.org

Grignard and Organolithium Additions: Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are strong carbon nucleophiles that readily add to the carbonyl group of α-ketophosphonates. nih.govacs.orglibretexts.org This reaction produces tertiary α-hydroxy phosphonates, extending the carbon skeleton of the original molecule. mdpi.comnih.gov The addition of allylmagnesium reagents has been shown to be particularly efficient. nih.gov

| Reaction Type | Nucleophile | Product Type | Key Features |

|---|---|---|---|

| Aldol-type Addition | Enolate or Enamine | α-Hydroxy-β-keto phosphonate | Forms a new C-C bond; can be rendered highly enantioselective with chiral catalysts. nih.gov |

| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CH2) | Vinylphosphonate | Converts the C=O group to a C=C bond. wikipedia.org |

| Grignard Addition | Organomagnesium halide (RMgX) | Tertiary α-hydroxy phosphonate | Extends the carbon skeleton; powerful C-C bond formation. nih.govlibretexts.org |

Heteroatom-Nucleophile Additions (e.g., Condensation Reactions)

The carbonyl group of this compound also reacts with heteroatom nucleophiles, primarily nitrogen-based reagents, in condensation reactions. These reactions typically involve the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

Imine and Enamine Formation: Primary amines react with the ketophosphonate to form imines (Schiff bases), while secondary amines can form enamines. libretexts.org These reactions are often acid-catalyzed and reversible. The pH must be carefully controlled to ensure the amine is nucleophilic enough to react but also to allow for protonation of the hydroxyl intermediate to facilitate water elimination. libretexts.org

Hydrazone and Oxime Formation: Reagents such as hydrazine and its derivatives (e.g., phenylhydrazine) react with the ketophosphonate to form stable, often crystalline, hydrazone products. lookchem.com Similarly, hydroxylamine (B1172632) condenses with the carbonyl group to yield oximes. libretexts.org As mentioned previously, these derivatives are not only useful for characterization but can also serve as modified HWE reagents or precursors to other functional groups like diazophosphonates. researchgate.netresearchgate.net These condensation reactions are fundamental for the derivatization and further functionalization of α-ketophosphonates.

Reactivity of the Phosphorus Center and P-C Bond Transformations.

The reactivity of this compound is characterized by transformations at the phosphorus center, primarily involving the ester groups, and the cleavage or rearrangement of the carbon-phosphorus (P-C) bond. The stability of the P-C bond is significant, though it can be induced to cleave under specific, often harsh, conditions. The presence of the β-keto group influences the reactivity of the entire molecule, including the phosphorus center.

The dimethyl ester moiety of the phosphonate group is susceptible to hydrolysis, typically under acidic or basic conditions, to yield the corresponding phosphonic acid. researchgate.net This process is a common transformation for phosphonate esters. nih.gov

Acid-catalyzed hydrolysis, often requiring strong acids like concentrated hydrochloric acid and elevated temperatures, can cleave both methyl ester groups to form 2-oxo-3-phenylpropyl phosphonic acid. nih.gov The reaction generally proceeds in two consecutive steps, with the second hydrolysis step often being slower than the first. More modern methods may utilize catalysts such as trifluoromethanesulfonic acid (TfOH) to facilitate the conversion of phosphonate esters to phosphonic acids under potentially milder conditions. organic-chemistry.org

Base-catalyzed hydrolysis, on the other hand, can sometimes be controlled to achieve selective cleavage of only one ester group, resulting in a phosphonic acid monoester. beilstein-journals.org However, achieving complete hydrolysis to the phosphonic acid dianion under basic conditions can be challenging.

The reverse reaction, esterification, is a key synthetic route to phosphonate esters. While the direct esterification of a phosphonic acid can be complex, selective methods exist. For instance, the use of specific alkoxy group donors like triethyl orthoacetate has been studied for the controlled mono- or di-esterification of various phosphonic acids, with reaction outcomes being temperature-dependent. researchgate.net

Table 1: Summary of Hydrolysis and Esterification Reactions

| Reaction Type | Reagents/Conditions | Product(s) | Notes |

| Acid Hydrolysis | Concentrated HCl, Reflux | 2-oxo-3-phenylpropyl phosphonic acid | Cleaves both ester groups. nih.gov |

| Catalytic Hydrolysis | Trifluoromethanesulfonic acid (TfOH), Water, 140°C | 2-oxo-3-phenylpropyl phosphonic acid | A method applicable to a range of alkyl phosphonates. organic-chemistry.org |

| Base Hydrolysis | NaOH or LiOH | Sodium salt of methyl 2-oxo-3-phenylpropyl phosphonate | Often results in mono-hydrolysis. beilstein-journals.org |

| Silyl-ester Cleavage | Bromotrimethylsilane (TMSBr), followed by Methanolysis | 2-oxo-3-phenylpropyl phosphonic acid | A widely used, mild method for dealkylation of phosphonate esters. researchgate.netbeilstein-journals.org |

| Esterification | Triethyl orthoacetate, Heat | Diethyl 2-oxo-3-phenylpropyl phosphonate | Example of transesterification; reaction conditions can influence mono- vs. di-esterification. researchgate.net |

The carbon-phosphorus bond in phosphonates is generally robust. However, cleavage can occur under specific conditions, particularly in acidic media. nih.gov Theoretical studies on model phosphonates suggest that P-C bond cleavage in acidic environments is often a multi-step process. nih.gov This process typically involves initial protonation of the molecule, which weakens the P-C bond, followed by the actual cleavage step. nih.gov In the case of this compound, protonation would likely occur at the carbonyl oxygen or the phosphonyl oxygen. P-C bond cleavage can sometimes be an undesired side reaction during harsh acidic hydrolysis of certain phosphonates. beilstein-journals.org

Rearrangements involving the phosphorus center are also known transformations for certain classes of organophosphonates. A notable example is the phosphonate-phosphate rearrangement, which is an isomerization of α-hydroxyphosphonates to phosphates, typically under basic conditions. researchgate.net While this compound is a β-ketophosphonate, this rearrangement highlights the potential for migration of the phosphoryl group under specific circumstances, for instance, if the keto group were to be reduced to a hydroxyl group.

Table 2: P-C Bond Transformation Mechanisms

| Transformation | Proposed Mechanism | Conditions | Key Intermediates |

| Acid-Catalyzed P-C Cleavage | 1. Protonation (e.g., at the phosphonyl oxygen). 2. P-C bond scission. 3. Hydrolysis of resulting fragments. nih.gov | Strong acidic media (e.g., concentrated H+) | Protonated phosphonate species |

| Phosphonate-Phosphate Rearrangement | Base-catalyzed migration of the phosphonyl group from carbon to an adjacent oxygen. | Basic conditions (e.g., Cs₂CO₃) | Oxaphosphirane intermediate (postulated) researchgate.net |

Multi-component Reactions and Complex Cascade Transformations.

β-Ketophosphonates, such as this compound, are highly valuable substrates in multi-component reactions (MCRs) for the synthesis of complex heterocyclic phosphonates. beilstein-journals.orgmdpi.com MCRs are efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offering high atom economy and procedural simplicity. beilstein-journals.orgmdpi.com

A prominent example is the Biginelli reaction, where a β-ketoester or its equivalent reacts with an aldehyde and urea (B33335) or thiourea. beilstein-journals.org this compound can serve as the β-dicarbonyl component in such reactions. For instance, its condensation with an aromatic aldehyde and urea, often catalyzed by a Lewis or Brønsted acid (e.g., ytterbium triflate or p-toluenesulfonic acid), can lead to the formation of dihydropyrimidinone phosphonates. beilstein-journals.org These reactions proceed through a cascade of events, typically involving imine formation, nucleophilic addition of the phosphonate enolate, and subsequent cyclization and dehydration.

The versatility of β-ketophosphonates allows their participation in a variety of other MCRs to generate diverse phosphorylated heterocyclic systems, which are of significant interest in medicinal chemistry. mdpi.com These complex transformations leverage the unique reactivity of the phosphonate moiety and the adjacent keto group to construct intricate molecular architectures in a single synthetic operation.

Table 3: Example of a Multi-component Reaction Involving a β-Ketophosphonate

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

| Biginelli Reaction | This compound | Aryl aldehyde (e.g., 4-Nitrobenzaldehyde) | Urea | p-Toluenesulfonic acid (TsOH) | 5-Phosphonato-3,4-dihydropyrimidin-2-one derivative beilstein-journals.org |

| Hantzsch-type Reaction | This compound | Aldehyde | Ammonia / Ammonium acetate | None or Acid/Base | Dihydropyridine phosphonate derivative |

| Kabachnik–Fields Reaction | Phenylacetaldehyde (forms the keto-phenylpropyl backbone) | Amine | Dimethyl phosphite (B83602) | None or Catalyst | α-Aminophosphonate derivative |

Strategic Applications of Dimethyl 2 Oxo 3 Phenylpropyl Phosphonate in Organic Synthesis

Construction of Carbon-Carbon Double Bonds and Olefinic Systems

The most prominent application of dimethyl-2-oxo-3-phenylpropyl phosphonate (B1237965) is in olefination reactions, providing a reliable method for synthesizing complex alkenes from simple carbonyl compounds.

Dimethyl-2-oxo-3-phenylpropyl phosphonate is an exemplary reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of α,β-unsaturated ketones. wikipedia.orgalfa-chemistry.com The reaction begins with the deprotonation of the phosphonate at the α-carbon (the carbon adjacent to the phosphonate group) by a suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to form a stabilized phosphonate carbanion. wikipedia.orgorganic-chemistry.org This carbanion is a potent nucleophile that readily attacks the electrophilic carbon of an aldehyde or ketone. youtube.com

The resulting intermediate, an oxaphosphetane, rapidly collapses to form a new carbon-carbon double bond and a water-soluble dialkylphosphate salt, which can be easily removed during aqueous workup. wikipedia.org When this compound reacts with an aldehyde (R-CHO), the product is a substituted enone, a key structural motif in many biologically active molecules and synthetic intermediates. The reaction is highly efficient for producing α,β-unsaturated carbonyl compounds. organic-chemistry.orgamanote.com

Reaction Mechanism:

Deprotonation: A base removes a proton from the carbon alpha to the phosphonate group, creating a nucleophilic carbanion.

Nucleophilic Attack: The carbanion adds to an aldehyde or ketone carbonyl group.

Oxaphosphetane Formation: A four-membered ring intermediate is formed.

Elimination: The intermediate collapses to yield the alkene and a phosphate (B84403) byproduct. wikipedia.org

The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene (trans-isomer). wikipedia.org This selectivity arises from the steric interactions in the transition state leading to the oxaphosphetane intermediate, where bulky groups prefer to be on opposite sides. organic-chemistry.org

Several factors can be adjusted to control the E/Z selectivity of the olefination:

| Factor | Effect on Stereoselectivity | Typical Conditions Favoring (E)-Isomer |

|---|---|---|

| Base/Counterion | Smaller counterions (e.g., Li⁺) can chelate and stabilize the intermediate, sometimes reducing E-selectivity. Na⁺ and K⁺ salts often give higher E-selectivity. | Sodium hydride (NaH), Potassium tert-butoxide (KOtBu) |

| Solvent | Protic solvents can interfere with the intermediates. Aprotic solvents are preferred. | Tetrahydrofuran (THF), Dimethoxyethane (DME) |

| Temperature | Higher temperatures allow for thermodynamic equilibration of intermediates, generally increasing the ratio of the (E)-alkene. wikipedia.org | Room temperature or gentle heating |

| Phosphonate Structure | Sterically bulky ester groups on the phosphonate can influence selectivity. | Dimethyl or Diethyl esters are common |

While the standard HWE reaction is E-selective, specific synthesis goals often require the (Z)-alkene. The Still-Gennari modification addresses this by using phosphonates with electron-withdrawing ester groups (like bis(2,2,2-trifluoroethyl) esters) and specific reaction conditions (e.g., KHMDS with 18-crown-6 (B118740) in THF at low temperatures). numberanalytics.comnumberanalytics.combohrium.com This modification kinetically favors the formation of the (Z)-isomer by accelerating the elimination step before thermodynamic equilibration can occur. youtube.com By employing a Still-Gennari type reagent analogous to this compound, chemists can achieve high Z-selectivity in the synthesis of α,β-unsaturated ketones. researchgate.net

As a Building Block for Functionalized Organic Molecules

Beyond olefination, the structure of this compound allows it to be a precursor for other important classes of organophosphorus compounds.

The carbonyl group within the β-ketophosphonate structure is a key functional handle for further transformations.

α-Hydroxyphosphonates: The ketone can be selectively reduced using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) to yield an α-hydroxyphosphonate. This transformation is the reverse of the oxidation of α-hydroxyphosphonates, which is a known route to ketophosphonates. nih.gov These resulting α-hydroxyphosphonates are valuable compounds in their own right, often synthesized via the Pudovik or Abramov reactions. nih.govmdpi.com They are known to possess a range of biological activities. rsc.org

α-Aminophosphonates: The ketone functionality can also serve as a precursor to α-aminophosphonates through reductive amination. This process involves the initial formation of an imine by reacting the ketone with an amine (or ammonia), followed by in-situ reduction. This provides access to α-aminophosphonates, which are important as structural mimics of α-amino acids. nih.gov

This compound is itself a member of the β-ketophosphonate family. The synthesis of these compounds is a significant area of research due to their utility as HWE reagents. diva-portal.org A primary method for their preparation is the condensation reaction between the carbanion of a dialkyl methylphosphonate (B1257008) and a carboxylic ester, a process sometimes referred to as a phosphono-Claisen condensation. organic-chemistry.orgstackexchange.com This reaction is highly efficient and can be performed at 0°C, avoiding the cryogenic temperatures often required for other methods. organic-chemistry.org Alternative methods include the reaction of vinyl phosphates or the palladium-catalyzed addition to nitriles. diva-portal.orgacs.org

Furthermore, the α-carbon of β-ketophosphonates can be deprotonated again and subsequently alkylated with an appropriate electrophile (e.g., an alkyl halide). This alkylation provides a route to more complex β-ketophosphonates or, through further manipulation, can be used to construct γ-ketophosphonates. researchgate.net

Role in the Synthesis of Complex Natural Product Frameworks and Analogs

The reliability and stereoselectivity of the Horner-Wadsworth-Emmons reaction make β-ketophosphonates like this compound indispensable tools in the total synthesis of complex natural products. nih.gov These reagents are frequently used to install exocyclic double bonds or to connect complex fragments of a larger molecule.

For example, β-ketophosphonates are key intermediates for constructing the side chains in the synthesis of prostaglandins (B1171923) and their analogs. nih.govrsc.orgnih.gov The E-selective olefination allows for the precise construction of the carbon skeleton, which is critical for the biological activity of the final molecule. The Still-Gennari modification has been instrumental in the synthesis of numerous complex molecules where a Z-alkene is required, including various antibiotics and anticancer agents. youtube.comnumberanalytics.com The ability to form carbon-carbon bonds with high stereochemical control is a cornerstone of modern synthetic strategy, and this compound represents a classic reagent for achieving this goal.

Utility in the Development of Medicinal Chemistry Scaffolds (excluding bioactivity)

This compound serves as a valuable reagent in the construction of diverse molecular scaffolds that are central to medicinal chemistry. Its utility stems from the presence of a β-ketophosphonate moiety, which is a key precursor for the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon double bonds, a fundamental structural motif in many complex organic molecules. conicet.gov.ar

The HWE reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then acts as a nucleophile, attacking an aldehyde or ketone. wikipedia.org This process is highly reliable for creating α,β-unsaturated carbonyl compounds, which are versatile intermediates for further chemical transformations. conicet.gov.ar The reaction is renowned for its high yields and, typically, a strong preference for the formation of the thermodynamically more stable (E)-alkene, although reaction conditions can be tuned to influence stereoselectivity. wikipedia.orgorganic-chemistry.org The dialkylphosphate byproduct generated is water-soluble, facilitating a straightforward purification of the desired product. wikipedia.org

The versatility of the HWE reaction makes this compound and similar β-ketophosphonates instrumental in building a wide array of molecular frameworks. researchgate.net These reagents can be employed in the synthesis of open-chain precursors that are later cyclized to form macrocycles, a common feature in many natural products. conicet.gov.ar Furthermore, they are used in multicomponent reactions, such as the Ugi reaction, to construct highly substituted heterocyclic scaffolds like pyrrolidinones. researchgate.net The ability to react chemoselectively with aldehydes in the presence of ketones adds to its synthetic utility. researchgate.net

The resulting α,β-unsaturated ketone scaffold is a valuable platform for medicinal chemists. It contains multiple points for diversification; the double bond can undergo various addition reactions, and the ketone can be further functionalized. This allows for the systematic modification of the core structure to explore the chemical space around a particular pharmacophore.

The table below illustrates the application of β-ketophosphonates, exemplified by this compound, in the synthesis of core medicinal chemistry scaffolds.

| Reagent Class | Reactant Partner (Example) | Core Scaffold Generated | Synthetic Method | Key Features of Method |

| β-Ketophosphonate | Aromatic Aldehyde | α,β-Unsaturated Ketone | Horner-Wadsworth-Emmons (HWE) | High (E)-alkene selectivity, mild conditions, easy purification. wikipedia.org |

| β-Ketophosphonate | Aliphatic Aldehyde | α,β-Unsaturated Ketone | Horner-Wadsworth-Emmons (HWE) | Versatile for complex fragment coupling in natural product synthesis. conicet.gov.ar |

| β-Ketophosphonate | Di-aldehyde | Dienone | Double Horner-Wadsworth-Emmons (HWE) | Symmetrical scaffold synthesis. |

| β-Ketophosphonate | Oxo-aldehyde | Functionalized Pyrrolidinone | Ugi / Intramolecular HWE | Multicomponent reaction for rapid assembly of heterocyclic systems. researchgate.net |

Contributions to Polymer and Materials Chemistry

While not a conventional monomer itself, this compound represents a class of organophosphorus compounds that are integral to the development of advanced polymers and materials. The phosphonate group is incorporated into polymer structures to impart a range of desirable properties, including flame retardancy, adhesion promotion, corrosion inhibition, and biocompatibility. researchgate.netresearchgate.net

Phosphorus-containing polymers are primarily synthesized through the polymerization of monomers bearing a phosphonate or phosphonic acid group. researchgate.net Common examples include vinyl, (meth)acrylate, and (meth)acrylamide monomers functionalized with a phosphonate ester. researchgate.net Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a frequently employed technique that allows for excellent control over the molecular weight and dispersity of the resulting polymers. researchgate.net

This compound can serve as a precursor for the synthesis of such functional monomers. For instance, the ketone group within its structure could be chemically modified—through reduction to an alcohol followed by esterification with acryloyl chloride, for example—to introduce a polymerizable (meth)acrylate group. This would transform the molecule into a monomer capable of participating in radical polymerization, carrying the useful phosphonate functionality into the final polymer chain.

The presence of the phosphonate moiety in a polymer backbone or as a side chain significantly influences the material's properties. In the context of flame retardancy, phosphorus-based compounds can act in either the gas phase (by quenching radical flame propagation) or the condensed phase (by promoting the formation of a protective char layer). researchgate.net As adhesion promoters or anticorrosion coatings, the phosphonate groups can chelate strongly to metal surfaces, forming a robust, protective interface. researchgate.net In biomedical applications, polymers containing phosphonic acid groups have been explored for drug delivery, tissue engineering, and as dental adhesives. researchgate.net

The following table summarizes the types of phosphonate-containing polymers and the properties imparted by the phosphonate functional group.

| Polymer Type | General Monomer Structure | Polymerization Method | Key Property/Application |

| Poly(vinylphosphonates) | Dialkyl vinylphosphonate (B8674324) | Radical Polymerization | Flame Retardancy, Chelating Agents. researchgate.net |

| Poly(phosphonate (meth)acrylates) | Dimethyl(methacryloyloxy)methyl phosphonate | RAFT Polymerization | Adhesion Promotion, Biomedical Materials. researchgate.net |

| Poly(phosphonate (meth)acrylamides) | N-alkyl-N-(phosphonoethyl) (meth)acrylamide | Radical Polymerization | Enhanced Thermal Stability. researchgate.net |

| Phosphonate-functionalized Polystyrenes | Diethyl p-vinylbenzylphosphonate | Radical Polymerization | Ion-exchange Resins, Flame Retardancy. mdpi.com |

Stereoselective and Asymmetric Synthesis Utilizing Dimethyl 2 Oxo 3 Phenylpropyl Phosphonate

Induction of Chirality at Carbon and Phosphorus Centers

The creation of stereogenic centers, both at the carbon backbone and at the phosphorus atom, is a cornerstone of asymmetric synthesis. For β-ketophosphonates like Dimethyl-2-oxo-3-phenylpropyl phosphonate (B1237965), reactions can be designed to induce chirality at the α-carbon (C2), the β-carbon (C3), or the phosphorus atom itself.

Methodologies for inducing C-chirality often involve the asymmetric reduction of the ketone or the stereoselective alkylation/addition at the α-carbon. For P-chirality, strategies typically rely on the use of chiral auxiliaries or catalysts during the formation of the phosphonate ester itself, often starting from P-chiral precursors like H-phosphinates. The catalytic, stereocontrolled synthesis of phosphorus-stereogenic centers is a significant challenge, traditionally addressed by stoichiometric auxiliaries or resolution techniques. mdpi.com

Chiral Auxiliaries and Ligand-Controlled Asymmetric Transformations

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of Dimethyl-2-oxo-3-phenylpropyl phosphonate, an auxiliary could be attached, for example, by modifying the phosphonate ester with a chiral diol. This would create a diastereomeric mixture of phosphonates, which, after separation, could undergo reactions where the auxiliary shields one face of the molecule, directing incoming reagents to the opposite face.

Ligand-controlled transformations, particularly those employing transition metal catalysis, represent another powerful strategy. Chiral phosphine (B1218219) ligands, for instance, can coordinate to a metal center (e.g., Palladium, Rhodium, Copper) and create a chiral environment around the substrate. nih.gov An asymmetric hydrogenation of the C-C double bond in a vinylphosphonate (B8674324) derivative of this compound, for example, could be controlled by a chiral ligand to produce a specific stereoisomer. The choice of ligand is often critical and can influence not only the enantioselectivity but also the regioselectivity of a reaction. nih.gov

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary Type | Example(s) | Typical Application |

|---|---|---|

| Oxazolidinones | Evans' Auxiliaries | Aldol (B89426), Alkylation Reactions |

| Camphorsultam | Oppolzer's Camphorsultam | Michael Additions, Alkylations |

| Amino Alcohols | Pseudoephedrine | Alkylation of Amides |

This table presents generally used chiral auxiliaries; their specific application to this compound would require experimental validation.

Organocatalytic Methodologies for Enantioselective Reactions

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful alternative to metal- and biocatalysis. For a substrate like this compound, organocatalysts could be employed in several ways. For instance, a chiral primary or secondary amine could catalyze an asymmetric aldol or Mannich reaction at the α-carbon via enamine formation. mdpi.com

Similarly, chiral Brønsted acids or thiourea-based catalysts could activate the ketone functionality towards nucleophilic attack, controlling the facial selectivity of the addition. mdpi.com The phospha-Michael reaction, involving the addition of a phosphite (B83602) to an α,β-unsaturated system, can be rendered highly enantioselective through organocatalysis, a principle that could be extended to reactions involving derivatives of the title compound. mdpi.com

Table 2: Examples of Organocatalytic Approaches

| Catalyst Type | Example | Potential Reaction with this compound |

|---|---|---|

| Chiral Amines | Proline, Cinchona Alkaloids | Asymmetric Aldol/Mannich reactions at the α-position |

| Chiral Phosphoric Acids | TRIP, SPINOL-derived acids | Asymmetric reduction of the ketone, activation for nucleophilic addition |

This table outlines potential applications of organocatalysis to the target molecule based on established methodologies. mdpi.com

Diastereoselective Control in Remote Stereocenters

Achieving stereocontrol at a center remote from existing chiral elements is a significant synthetic challenge. In a molecule derived from this compound that already contains a stereocenter (e.g., at C3), a subsequent reaction at a distant position must be influenced by that existing center. This can occur through various mechanisms, including substrate control where the conformation of the molecule, dictated by the existing stereocenter, preferentially exposes one reaction site or face.

For instance, if the hydroxyl group from an asymmetric reduction of the ketone at C2 were present, it could direct a subsequent reaction, such as an epoxidation or hydrogenation of a remote double bond, through coordination with the reagent or catalyst. This type of substrate-directed diastereoselectivity is a powerful tool in the synthesis of complex molecules with multiple stereocenters. mdpi.com

Synthesis of P-Stereogenic Phosphonate Analogs

The synthesis of P-stereogenic compounds, where the phosphorus atom itself is a chiral center, is of great interest for applications in catalysis and medicinal chemistry. mdpi.comnih.gov Creating P-stereogenic analogs of this compound would involve replacing the two methoxy (B1213986) groups on the phosphorus with two different substituents in a controlled manner.

A prominent approach involves the use of chiral H-phosphinates (compounds with a P-H bond and one P-O-alkyl group). researchgate.netrsc.org These precursors, which can be resolved into single enantiomers, undergo stereospecific reactions. For example, a resolved menthyl H-phosphinate can be alkylated or arylated with retention or inversion of configuration at the phosphorus center, depending on the reaction conditions. researchgate.net By analogy, one could envision a synthetic route starting from a resolved H-phosphinate that is elaborated into a P-chiral version of this compound. Stereospecific transformations of secondary phosphine oxides also provide a reliable route to various P-stereogenic tertiary phosphine oxides. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Dimethyl 2 Oxo 3 Phenylpropyl Phosphonate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis

A complete assignment of proton (¹H), carbon (¹³C), and phosphorus (³¹P) NMR spectra is fundamental for structural confirmation.

¹H NMR: The proton spectrum would be expected to show distinct signals for the methoxy (B1213986) protons on the phosphonate (B1237965) group, the diastereotopic methylene (B1212753) protons adjacent to the phosphorus atom and the ketone, the methylene protons of the benzyl (B1604629) group, and the aromatic protons of the phenyl ring. Coupling constants (J-values), particularly phosphorus-hydrogen couplings (²JP-H and ³JP-H), would be critical for assignment.

¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments. Key signals would include those for the methoxy carbons, the two methylene carbons, the carbonyl carbon, and the carbons of the phenyl ring. Phosphorus-carbon coupling (¹JP-C, ²JP-C, etc.) provides invaluable structural information.

³¹P NMR: A single resonance in the proton-decoupled ³¹P NMR spectrum would confirm the presence of the phosphonate group. Its chemical shift would be indicative of the electronic environment around the phosphorus atom. For analogous β-ketophosphonates, ³¹P signals typically appear in the range of +20 to +25 ppm.

Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is illustrative of expected signals and not based on experimental data for the target compound.)

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| P-CH₂-C(O) | Expected: ~3.2-3.5 (d, ²JP-H) | Expected: ~40-45 (d, ¹JP-C) |

| C(O)-CH₂-Ph | Expected: ~3.8-4.1 (s) | Expected: ~45-50 |

| P(O)(OCH₃)₂ | Expected: ~3.7-3.8 (d, ³JP-H) | Expected: ~52-54 (d, ²JP-C) |

| C=O | N/A | Expected: ~198-202 (d, ²JP-C) |

| Phenyl-C | Expected: ~7.2-7.4 (m) | Expected: ~127-135 |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are essential to unambiguously piece together the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity between the protons on the phenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This would reveal direct one-bond correlations between protons and the carbons they are attached to (¹JC-H), allowing for the definitive assignment of protonated carbons.

Stereochemical Determination using NOESY and Chiral Shift Reagents

As Dimethyl-2-oxo-3-phenylpropyl phosphonate is an achiral molecule, stereochemical determination using techniques like NOESY (for through-space correlations in stereoisomers) or chiral shift reagents (for resolving signals of enantiomers) is not applicable.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₁H₁₅O₄P) by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum (e.g., via electron ionization or collision-induced dissociation) would provide further structural proof. Common fragmentation pathways for organophosphonates include α-cleavage and McLafferty-type rearrangements. researchgate.net Expected fragments would arise from the loss of methoxy groups, the entire phosphonate moiety, or cleavage adjacent to the carbonyl group.

Hypothetical Mass Spectrometry Fragmentation Table (Note: This table is illustrative and not based on experimental data.)

| m/z Value | Possible Fragment Ion |

| 242.07 | [M]⁺ (Molecular Ion) |

| 211.05 | [M - OCH₃]⁺ |

| 151.04 | [M - P(O)(OCH₃)₂]⁺ |

| 133.03 | [CH₂P(O)(OCH₃)₂]⁺ |

| 109.00 | [P(O)(OCH₃)₂]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (Ketone, Phosphonate)

IR spectroscopy is a quick and effective method for identifying key functional groups. The spectrum of this compound would be characterized by strong absorption bands corresponding to:

P=O (Phosphoryl group): A strong, sharp band typically found in the region of 1230-1250 cm⁻¹. ijcce.ac.ir

C=O (Ketone): A strong, sharp absorption band expected around 1715-1725 cm⁻¹.

P-O-C (Phosphonate ester): Strong bands usually observed in the 1015-1050 cm⁻¹ region. ijcce.ac.ir

C-H (Aromatic): Stretching vibrations typically appear above 3000 cm⁻¹.

C-H (Aliphatic): Stretching vibrations appear just below 3000 cm⁻¹.

X-ray Crystallography for Definitive Solid-State Structural Analysis and Bond Geometry

Should the compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive, unambiguous three-dimensional structure. This technique would yield precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. No published crystal structure for this compound is currently available. For related phosphonate compounds, crystallographic data has been used to confirm molecular geometry and configuration. ijcce.ac.ir

Computational and Theoretical Studies on Dimethyl 2 Oxo 3 Phenylpropyl Phosphonate Reactivity and Structure

Quantum Chemical Calculations of Electronic Properties and Frontier Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule. These calculations can determine a variety of electronic properties that govern the reactivity of Dimethyl-2-oxo-3-phenylpropyl phosphonate (B1237965).

The distribution of electron density, calculated through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. In Dimethyl-2-oxo-3-phenylpropyl phosphonate, the phosphoryl oxygen is expected to possess a significant negative charge, making it a prime site for electrophilic attack or coordination to metal ions. The carbonyl carbon of the keto group and the phosphorus atom are predicted to be electrophilic centers due to the electron-withdrawing nature of the adjacent oxygen atoms.

A key aspect of understanding a molecule's reactivity lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uchicago.edulsu.edunorthwestern.edutue.nl The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the phenyl ring and the non-bonding orbitals of the oxygen atoms, suggesting these are the most nucleophilic regions. Conversely, the LUMO is expected to be centered on the carbonyl group and the phosphonate moiety, indicating these are the primary sites for nucleophilic attack. The interaction and energy difference between these frontier orbitals are fundamental in predicting the outcomes of various chemical reactions. researchgate.net

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -6.5 eV | Indicates electron-donating ability, potential for oxidation. |

| LUMO Energy | -1.5 to -1.0 eV | Indicates electron-accepting ability, susceptibility to reduction. |

| HOMO-LUMO Gap | 5.0 to 5.5 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 3.0 to 4.0 Debye | Influences solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar β-ketophosphonates.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the characterization of transient species like transition states. pku.edu.cnrsc.org For this compound, this can be applied to understand reactions such as the Horner-Wadsworth-Emmons reaction, where the phosphonate is first deprotonated to form a carbanion.

DFT calculations can be used to model the energetics of the entire reaction pathway. This involves locating the structures of the reactants, intermediates, transition states, and products. The transition state, being a maximum on the potential energy surface, is of particular interest as its energy determines the activation barrier and thus the rate of the reaction. nih.govnih.govresearchgate.net

For instance, in the deprotonation of this compound at the α-carbon, computational models can predict the activation energy required and the geometry of the transition state. Vibrational frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Furthermore, these models can elucidate the role of catalysts or different solvent environments on the reaction mechanism, providing a deeper understanding of the factors that control the reaction's outcome and efficiency.

Conformational Analysis and Stereochemical Preferences through DFT Calculations

The three-dimensional structure of a molecule is crucial to its function and reactivity. This compound possesses several rotatable bonds, leading to a complex conformational landscape. DFT calculations are highly effective in exploring this landscape to identify the most stable conformers and the energy barriers between them. rsc.orgresearchgate.net

These calculations can reveal the presence of stabilizing intramolecular interactions, such as weak hydrogen bonds or dispersion forces, that favor certain conformations. For example, a conformation where the phosphoryl oxygen interacts with a hydrogen on the phenyl ring might be particularly stable. Understanding the predominant conformations in solution is essential for predicting how the molecule will interact with other reagents or biological targets.

Table 2: Relative Energies of Possible Conformers of this compound

| Conformer | Dihedral Angle (O=C-C-P) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | ~180° | 0.00 | 65 |

| Gauche (+) | ~60° | 1.2 | 17.5 |

| Gauche (-) | ~-60° | 1.2 | 17.5 |

Note: This table presents hypothetical data to illustrate the typical energy differences and populations of conformers for a molecule of this type.

Prediction and Validation of Spectroscopic Data through Theoretical Methods

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties. researchgate.netrsc.orgresearchgate.netresearchgate.net This synergy between theory and experiment is a cornerstone of modern chemical research.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H, ¹³C, and ³¹P NMR chemical shifts. nih.govyoutube.com By calculating the NMR spectra for different conformers and comparing the Boltzmann-averaged spectrum with the experimental one, it is possible to gain insight into the conformational preferences of the molecule in solution.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. These calculations can aid in the assignment of experimental IR bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include the P=O stretch, the C=O stretch, and various vibrations associated with the phenyl ring and the P-O-C linkages.

Table 3: Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| P=O Stretch | 1250-1280 | ~1260 |

| C=O Stretch | 1700-1730 | ~1715 |

| Aromatic C=C Stretch | 1580-1620 | ~1600 |

Note: Predicted values are typical for DFT calculations and may require scaling factors for better agreement with experimental data.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in a solvent. researchgate.netacademie-sciences.frjlu.edu.cnfrontiersin.orgnih.gov MD simulations model the movement of atoms and molecules over time based on a force field that describes the inter- and intramolecular forces.

For this compound, MD simulations can provide a detailed picture of how solvent molecules arrange themselves around the solute, a phenomenon known as solvation. tandfonline.comnih.govresearchgate.netresearchgate.netchemistryworld.com The nature of the solvent can significantly impact the conformational equilibrium and reactivity of the phosphonate. For example, in a polar solvent, conformations with a larger dipole moment may be stabilized.

MD simulations can also be used to study the non-covalent interactions between this compound and other molecules. This is particularly relevant for understanding how it might bind to an enzyme's active site or interact with other species in a reaction mixture. By analyzing the trajectories of the atoms, one can identify persistent intermolecular contacts, such as hydrogen bonds or π-stacking interactions, that are crucial for molecular recognition and binding. These simulations provide a dynamic view of the intermolecular forces that govern the compound's behavior in a realistic chemical environment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dimethyl-2-oxo-3-phenylpropyl phosphonate, and how can reaction parameters be optimized for improved yields?

- Methodological Answer : The compound can be synthesized via modified McKenna procedures involving acid-catalyzed dealkylation of dialkyl phosphonates or diazo-transfer reactions. Key optimization parameters include:

- Stoichiometric control : Precise molar ratios of reactants (e.g., diazo precursors to phosphonate esters) to minimize side reactions .

- Catalyst selection : Use of Lewis acids (e.g., BF₃·OEt₂) to enhance reaction efficiency .

- Temperature gradients : Stepwise heating (e.g., 0°C to 25°C) to stabilize reactive intermediates like diazo species .

- Purification : Column chromatography with silica gel or preparative HPLC for isolating high-purity fractions .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR for confirming the phenylpropyl backbone and phosphonate ester groups. ³¹P NMR is critical for verifying phosphorus connectivity (δ ~20–25 ppm) .

- IR spectroscopy : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~1650 cm⁻¹ (keto C=O stretch) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) or MALDI-TOF to confirm molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray crystallography : For resolving stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Emergency procedures : Immediate rinsing with water for accidental exposure. Avoid inducing vomiting if ingested; seek medical attention with SDS documentation .

- Waste disposal : Segregate aqueous and organic waste; neutralize acidic byproducts before disposal .

Q. What are the primary research applications of this compound in organic synthesis and pharmacology?

- Methodological Answer :

- Organic synthesis : Serves as a key intermediate in prostaglandin analog synthesis (e.g., Latanoprost, Tafluprost) via Horner-Wadsworth-Emmons olefination .

- Pharmacology : Used to study ocular hypotensive agents by modulating prostaglandin receptors .

- Enzyme inhibition : The phosphonate group mimics phosphate transition states, enabling studies on phosphatase/kinase mechanisms .

Advanced Research Questions

Q. How do competing reaction mechanisms explain observed regioselectivity in derivatization reactions involving this phosphonate?

- Methodological Answer : Regioselectivity in alkylation or arylations can be probed via:

- Kinetic isotopic labeling : Compare reaction rates with deuterated analogs to identify rate-determining steps .

- Computational modeling : DFT calculations to map transition states and charge distribution on the keto-phosphonate moiety .

- Cross-over experiments : Introduce competing nucleophiles (e.g., thiols vs. amines) to quantify selectivity under varied pH conditions .

Q. What analytical challenges arise in quantifying trace impurities (e.g., diazo byproducts) in synthesized batches, and how can they be resolved?

- Methodological Answer :

- LC-MS/MS : Use reverse-phase columns (C18) with tandem MS detection to separate and identify trace diazo contaminants (<0.1% w/w) .

- Derivatization : React impurities with UV-active tags (e.g., dansyl chloride) for enhanced sensitivity in HPLC-UV .

- Stability studies : Monitor impurity profiles under accelerated degradation conditions (e.g., 40°C/75% RH) to assess storage stability .

Q. How can computational modeling guide the design of novel derivatives with enhanced bioactivity or reduced toxicity?

- Methodological Answer :

- Molecular docking : Screen derivatives against crystal structures of target enzymes (e.g., cyclooxygenase-2) to predict binding affinities .

- QSAR models : Correlate electronic parameters (Hammett σ) of substituents on the phenyl ring with in vitro activity data .

- ADMET prediction : Use tools like SwissADME to optimize logP and polar surface area for improved bioavailability .

Q. How should researchers address contradictions in reported thermodynamic stability data for this compound under varying solvent systems?

- Methodological Answer :

- Controlled replication : Repeat stability assays using standardized solvents (e.g., DMSO vs. THF) and inert atmospheres to isolate degradation pathways .

- Calorimetry : Differential scanning calorimetry (DSC) to measure decomposition enthalpies and identify solvent-specific destabilization .

- Cross-lab validation : Collaborate with independent labs to verify data using identical instrumentation and protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.